molecular formula C5H5N5 B13106609 3-(1H-imidazol-1-yl)-1H-1,2,4-triazole

3-(1H-imidazol-1-yl)-1H-1,2,4-triazole

Cat. No.: B13106609
M. Wt: 135.13 g/mol
InChI Key: WHPWNKGOWDUJOY-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-1-yl)-1H-1,2,4-triazole is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Imidazol-1-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazole derivatives with triazole precursors in the presence of catalysts. For instance, the cyclization of amido-nitriles to form disubstituted imidazoles can be achieved using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(1H-Imidazol-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of catalysts.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole-triazole compounds.

Scientific Research Applications

5-(1H-Imidazol-1-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms.

    1,2,4-Triazole: A five-membered ring containing three nitrogen atoms.

Comparison: 5-(1H-Imidazol-1-yl)-1H-1,2,4-triazole is unique due to the presence of both imidazole and triazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of reactions compared to compounds containing only one of these rings .

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

5-imidazol-1-yl-1H-1,2,4-triazole

InChI

InChI=1S/C5H5N5/c1-2-10(4-6-1)5-7-3-8-9-5/h1-4H,(H,7,8,9)

InChI Key

WHPWNKGOWDUJOY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=NC=NN2

Origin of Product

United States

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